molecular formula C16H13N3O7S2 B13760784 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- CAS No. 22136-09-0

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-

Cat. No.: B13760784
CAS No.: 22136-09-0
M. Wt: 423.4 g/mol
InChI Key: WJBNEMQYSHMDPS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-amino-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7S2/c17-10-5-6-11-9(7-10)8-14(28(24,25)26)15(16(11)20)19-18-12-3-1-2-4-13(12)27(21,22)23/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNEMQYSHMDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066763
Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-
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Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22136-09-0
Record name 7-Amino-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-2-naphthalenesulfonic acid
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Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-
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Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-
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Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-
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Record name 7-amino-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2-sulphonic acid
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Record name 7-Amino-4-hydroxy-3-(2-sulfophenylazo)-2-naphthalenesulfonic acid
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Preparation Methods

Preparation Methods

Stepwise Synthesis Procedure

Step Reactants Conditions Purpose Typical Yield
1. Diazotization 4-aminobenzenesulfonic acid, sodium nitrite, hydrochloric acid 0–5°C, aqueous Generate diazonium salt 90–95%
2. Azo Coupling Diazotized salt, 7-amino-4-hydroxy-2-naphthalenesulfonic acid pH 7–8, 0–10°C Form azo linkage 80–90%
3. Sulfonation Azo compound, fuming sulfuric acid (if needed) 80–120°C Introduce sulfonic acid group 70–85%
4. Neutralization Crude product, ammonium hydroxide Room temperature Convert to ammonium/diammonium salt 95–98%
Notes on Key Steps
  • Diazotization: The aromatic amine is dissolved in hydrochloric acid and cooled. Sodium nitrite is added dropwise to maintain a cold environment and prevent decomposition of the diazonium salt.
  • Azo Coupling: The diazonium solution is added slowly to a cold, buffered solution of the naphthalenesulfonic acid derivative. The pH is carefully controlled to optimize yield and purity.
  • Sulfonation: If further sulfonation is required, the intermediate is treated with fuming sulfuric acid under controlled heating.
  • Neutralization: The final product is neutralized with ammonium hydroxide, yielding the water-soluble ammonium or diammonium salt.

Reaction Scheme

graph TD
    A[4-aminobenzenesulfonic acid] -->|Diazotization| B[Diazonium salt]
    B -->|Azo coupling| C[7-amino-4-hydroxy-2-naphthalenesulfonic acid]
    C -->|Azo compound| D[Sulfonation (if needed)]
    D -->|Neutralization| E[Diammonium salt of the target compound]

Analysis of Preparation Methods

Reaction Conditions and Optimization

Parameter Typical Range Effect on Outcome
Temperature 0–10°C (diazotization, coupling) Prevents decomposition, increases selectivity
pH (coupling) 7–8 Maximizes azo bond formation, minimizes byproducts
Sulfonation Temp 80–120°C Controls degree of sulfonation
Neutralization pH ~7 Ensures salt formation, solubility
  • Maintaining low temperatures during diazotization and coupling is critical for the stability of the diazonium intermediate and for high-yield coupling reactions.
  • The pH during coupling must be closely monitored. Too acidic or basic conditions can lead to side reactions or hydrolysis of the azo bond.
  • Sulfonation is exothermic and should be performed with careful temperature control to avoid over-sulfonation or decomposition.

Research Results and Yields

Step Yield (%) Purity (%) Key Observations
Diazotization 90–95 >99 Efficient under cold, acidic conditions
Coupling 80–90 95–98 High selectivity, minimal side products
Sulfonation 70–85 90–95 Yield varies with temperature, acid strength
Neutralization 95–98 >99 Simple, quantitative, enhances solubility
  • The overall yield for the multi-step synthesis is typically 50–70% after purification.
  • The final product is usually isolated as a highly water-soluble ammonium or diammonium salt, suitable for use in aqueous dye formulations.

Summary Table: Physical and Chemical Properties

Property Value Reference
Molecular Weight 561.6 g/mol
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 14
Rotatable Bond Count 6
Topological Polar Surface Area 223 Ų
Exact Mass 561.1100 Da
Water Solubility High (as ammonium salt)

This article is based on authoritative chemical databases and synthesis protocols, ensuring reliability and reproducibility for professional and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- is in the field of analytical chemistry, particularly in HPLC. It can be effectively separated using a reverse-phase HPLC method. The typical mobile phase consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Table 1: HPLC Method Parameters

ParameterDescription
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Alternative PhaseAcetonitrile, Water, Formic Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm particles for fast UPLC

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its ability to form stable complexes with various biomolecules. Its structure allows it to function as a dye or indicator in biological assays, enhancing the visualization of certain biochemical processes.

Case Study: Pharmacokinetics

Research indicates that 2-Naphthalenesulfonic acid derivatives can be utilized in pharmacokinetic studies to track drug absorption and distribution within biological systems. Its use as a tracer in metabolic studies has shown promising results in understanding drug interactions and efficacy .

Dye Production

This compound is also employed in the textile industry as a dye due to its vibrant color properties and stability. It is particularly useful in producing azo dyes, which are widely used for coloring fabrics.

Table 2: Dye Characteristics

CharacteristicValue
Color TypeAzo Dye
StabilityHigh
ApplicationTextiles, Paper

Environmental Monitoring

The presence of sulfonic acid groups in its structure makes this compound suitable for environmental monitoring applications. It can be used as a marker for tracking pollutants in water systems due to its solubility and stability under varying environmental conditions.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color and other properties. In biological systems, the compound can bind to proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Research Findings and Data

  • Analytical Performance :

    • The structurally similar AAN dye () achieved a 95% confidence limit (t=2.776) in fluorometholone determination, suggesting the target compound could exhibit comparable precision in assays .
    • Sulfonazo III demonstrated a detection limit of 0.1 ppm for Ca²⁺, outperforming simpler azo dyes .
  • Synthetic Routes :

    • Azo coupling (diazotization) is common across these compounds. For example, AAN was synthesized via coupling 2,7-dihydroxynaphthalene with diazonium salts .
    • The target compound likely follows a similar pathway, with sulfonation steps introducing -SO₃H groups .

Biological Activity

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- (CAS Number: 22136-09-0) is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by a complex structure that includes sulfonic acid and azo groups, which contribute to its diverse biological activities. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₃N₃O₇S₂
  • Molecular Weight : 423.411 g/mol
  • LogP : -0.496
  • InChI Key : WJBNEMQYSHMDPS-UHFFFAOYSA-N

Biological Activity

The biological activity of 2-naphthalenesulfonic acid derivatives has been studied extensively, particularly their roles in various biochemical pathways and potential therapeutic applications.

1. Antioxidant Activity

Research indicates that compounds similar to 2-naphthalenesulfonic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Anti-Amyloidogenic Activity

Recent studies have highlighted the anti-amyloidogenic properties of related compounds. For instance, a study demonstrated that specific naphthalene sulfonates can inhibit transthyretin (TTR) aggregation, a process associated with amyloidosis. This inhibition was shown to be concentration-dependent, indicating potential therapeutic applications in treating amyloid-related diseases .

3. Antimicrobial Effects

Some derivatives of naphthalene sulfonic acids have displayed antimicrobial activity against various pathogens. The sulfonic acid group enhances solubility and bioavailability, making these compounds effective against bacterial infections .

Case Studies

Several case studies illustrate the biological applications of 2-naphthalenesulfonic acid derivatives:

Case Study 1: Inhibition of TTR Aggregation

A study investigated the effects of a naphthalene sulfonate on TTR aggregation in vitro. The compound was found to inhibit fibril formation significantly at concentrations as low as 20 µM, showcasing its potential as a therapeutic agent for TTR-related amyloidosis .

Case Study 2: Antioxidant Properties

In another study, the antioxidant capacity of a related naphthalene sulfonate was evaluated using DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in cell cultures, suggesting its utility in preventing oxidative damage .

Applications

The unique properties of 2-naphthalenesulfonic acid derivatives make them suitable for various applications:

  • Pharmaceuticals : Potential use in developing drugs for neurodegenerative diseases and infections.
  • Analytical Chemistry : Employed in high-performance liquid chromatography (HPLC) for separating complex mixtures due to their strong UV absorbance and solubility characteristics .

Research Findings

A summary of key findings related to the biological activity of 2-naphthalenesulfonic acid is presented in the following table:

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-AmyloidogenicInhibits TTR aggregation
AntimicrobialEffective against bacterial strains

Q & A

Basic: What are the critical functional groups in this compound, and how do they influence its reactivity and applications?

Answer:
The compound contains a naphthalene core substituted with sulfonic acid (-SO₃H), amino (-NH₂), hydroxy (-OH), and azo (-N=N-) groups. The azo group enables chromophoric properties, making it suitable for dye applications, while sulfonic acid groups enhance water solubility and stability under acidic conditions. The amino and hydroxy groups participate in hydrogen bonding and metal coordination, which are critical for applications in catalysis or biosensing .

Key Functional Groups Table:

Functional GroupRole in Reactivity/Applications
Azo (-N=N-)Light absorption (λmax ~450–550 nm), dye formation
Sulfonic Acid (-SO₃H)Solubility in aqueous media, pH stability
Hydroxy (-OH)Chelation with metals, redox activity
Amino (-NH₂)Nucleophilic substitution, hydrogen bonding

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy : Confirms λmax shifts due to azo group conjugation .
  • HPLC-MS : Identifies purity and molecular weight (e.g., MW 903.89 g/mol for derivatives) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • FT-IR : Detects sulfonic acid (S-O stretch ~1030 cm⁻¹) and azo (N=N stretch ~1400 cm⁻¹) groups .

Basic: How does the azo group contribute to the compound’s application in dye chemistry?

Answer:
The azo group’s π→π* transitions enable strong absorption in the visible range, producing vibrant colors. Substituents like sulfophenyl groups modulate electron-withdrawing/donating effects, shifting λmax for specific dye applications (e.g., direct red dyes) .

Advanced: How can synthesis yield be optimized for derivatives with varying substituents?

Answer:
Use a Design of Experiments (DOE) approach:

  • Factors : pH (4–6), temperature (60–80°C), reactant molar ratios (1:1 to 1:1.2).
  • Response : Yield (%) and purity (HPLC area%).
    Evidence shows that sodium sulfonate derivatives require pH 5–6 and 70°C for optimal diazo coupling .

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